CYP2A6 Inhibition: 6-Chloro-2-(3-methylphenyl)-4H-chromen-4-one is ~30-fold More Potent than the Clinically Used CYP2A6 Inhibitor CD-6 and >490-fold More Potent than α-Naphthoflavone
In a standardized human liver microsome assay using coumarin as the probe substrate (5-min preincubation with NADPH-regenerating system), 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one exhibited an IC₅₀ of 51 nM against CYP2A6 [1]. In contrast, the flavonoid-based CYP2A6 inhibitor CD-6 (CYP2A6-IN-1) displays an IC₅₀ of 1,566 nM under comparable conditions [2], while the classic CYP1A/2A inhibitor α-naphthoflavone (7,8-benzoflavone) shows negligible CYP2A6 inhibition with an IC₅₀ >25,000 nM [3]. This represents a 31-fold potency advantage over CD-6 and a >490-fold advantage over α-naphthoflavone.
| Evidence Dimension | CYP2A6 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 51 nM |
| Comparator Or Baseline | CD-6 (CYP2A6-IN-1): 1,566 nM; α-Naphthoflavone: >25,000 nM |
| Quantified Difference | ~30.7× more potent than CD-6; >490× more potent than α-naphthoflavone |
| Conditions | Human liver microsomes, coumarin 7-hydroxylation, 5-min preincubation, NADPH-regenerating system |
Why This Matters
For laboratories investigating CYP2A6-mediated metabolism (e.g., nicotine clearance, procarcinogen activation), selecting this compound over CD-6 or α-naphthoflavone enables substantially lower working concentrations to achieve comparable inhibition, reducing off-target effects and solvent interference.
- [1] BindingDB. BDBM50366334 (CHEMBL4173133): 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one. Affinity Data: CYP2A6 IC₅₀ 51 nM. View Source
- [2] MedChemExpress. CYP2A6-IN-1 (CD-6). Product Data Sheet. IC₅₀ = 1.566 μM. View Source
- [3] BindingDB. BDBM50014323 (α-naphthoflavone): CYP2A6 IC₅₀ >25,000 nM. View Source
